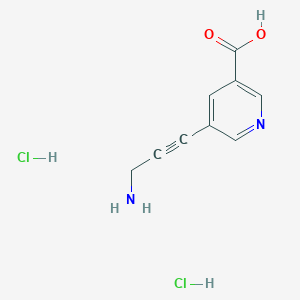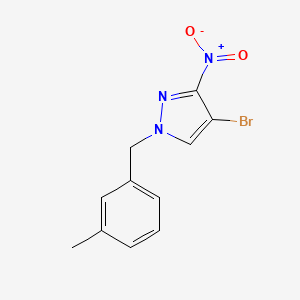
4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole” belong to a class of organic compounds known as aromatic compounds. They contain a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also has a bromine atom (Br), a nitro group (-NO2), and a methylbenzyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including nitration, bromination, and the introduction of the methylbenzyl group . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The bromine atom and the nitro group could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : A study by Zhang et al. (2006) reported the synthesis of various 4-substituted-1H-pyrazoles, including compounds similar to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, under mild conditions yielding high-quality products. This study highlights techniques relevant to the synthesis of such compounds (Wei Zhang, Jianhui Liu, Kun Jin, & Licheng Sun, 2006).
Molecular Structure Analysis : The structural properties of pyrazole derivatives have been extensively studied, as demonstrated by Portilla et al. (2007), who examined the molecular structure and hydrogen bonding of similar compounds, providing insights into the behavior of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities : Research by Bassyouni et al. (2012) on derivatives of 1H-pyrazole, including structures similar to 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole, revealed notable antibacterial and antifungal properties. This suggests potential applications of such compounds in antimicrobial therapies (F. Bassyouni, A. All, W. Haggag, M. Mahmoud, Mamoun M.A. Sarhan, & Mohamed Abdel-Rehim, 2012).
Corrosion Inhibition : A study by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, which include pyrazole derivatives, as corrosion inhibitors. This research suggests that compounds like 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole could be effective in protecting metals against corrosion in acidic environments (K. Babić-Samardžija, C. Lupu, N. Hackerman, A. Barron, & A. Luttge, 2005).
Material Science and Chemistry
Crystallography and Electronic Structure : Research by Sowmya et al. (2020) on the crystal structure and theoretical charge density analysis of related compounds provides valuable information on the electronic and structural characteristics of pyrazole derivatives, relevant to the study of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole (A. Sowmya, G. A. Anil Kumar, Sujeet Kumar, & S. Karki, 2020).
Surface Morphology : The study of surface interactions and morphology of heterocyclic compounds, as explored by Feng et al. (2018) in their work on pyrazole Schiff bases, can provide insights into the surface properties and potential applications of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole in material sciences (C. Feng, J. Guo, Li-Na Sun, & Hong Zhao, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-[(3-methylphenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-8-3-2-4-9(5-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUQUVLXSFUABB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
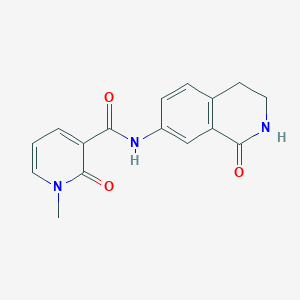
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)
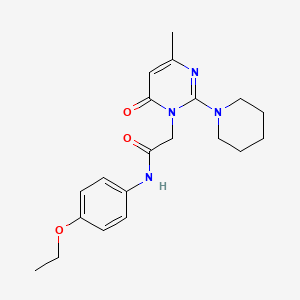

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B2356057.png)
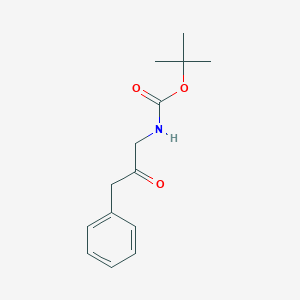
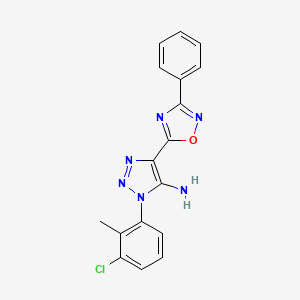
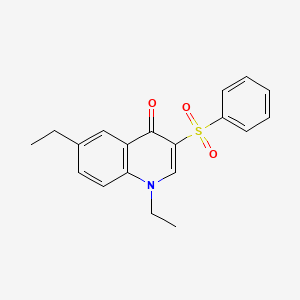
![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)

